

# A Technical Guide to High-Purity Palbociclib-d8 for Research and Development

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## Compound of Interest

Compound Name: Palbociclib-d8

Cat. No.: B590852

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available high-purity **Palbociclib-d8**, a deuterated internal standard essential for the accurate quantification of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Palbociclib. This document outlines key suppliers, quantitative data, detailed experimental protocols for analysis, and the fundamental signaling pathway of Palbociclib.

## Commercial Suppliers and Available Data

A number of reputable suppliers provide high-purity **Palbociclib-d8** for research and bioanalytical applications. The product is primarily used as an internal standard in mass spectrometry-based quantification of Palbociclib in biological matrices. Below is a summary of key information from various suppliers. While complete Certificates of Analysis (CoA) are proprietary, the following tables consolidate publicly available data.

Table 1: General Properties of **Palbociclib-d8**

Property	Value	Source
CAS Number	1628752-83-9	Multiple Suppliers
Molecular Formula	C <sub>24</sub> H <sub>21</sub> D <sub>8</sub> N <sub>7</sub> O <sub>2</sub>	Multiple Suppliers
Molecular Weight	~455.59 g/mol	Daicel Pharma[1], Simson Pharma
Synonyms	PD 0332991-d8	MedchemExpress[2], Cayman Chemical[3]

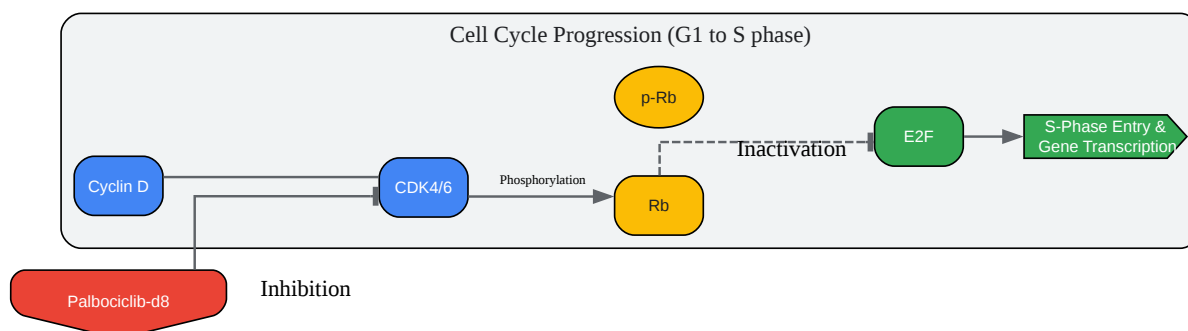
Table 2: Supplier-Specific Quantitative Data for **Palbociclib-d8**

Supplier	Chemical Purity	Isotopic Purity/Enrichment	Notes
MedchemExpress	99.72%	Not explicitly stated, but sold as a deuterated standard.	Purity confirmed by HPLC. CoA available upon request. <a href="#">[2]</a> <a href="#">[4]</a>
Cayman Chemical	≥99% deuterated forms (d <sub>1</sub> -d <sub>8</sub> )	≥99% for d <sub>1</sub> -d <sub>8</sub> forms	Intended for use as an internal standard for GC- or LC-MS. <a href="#">[3]</a>
Daicel Pharma	High Purity	Percentage of isotope data included in CoA.	Offers a cGMP-compliant Certificate of Analysis. <a href="#">[1]</a>
Alsachim	Not explicitly stated	2H purity 98.3%	Synthesized for use as an internal standard. <a href="#">[5]</a>
Simson Pharma	High Quality	Accompanied by a Certificate of Analysis.	Leading manufacturer and exporter.
SynZeal	High-Quality	Supplied with CoA and analytical data.	
Veeprho	High Purity	Utilized as an internal standard in analytical and pharmacokinetic research. <a href="#">[6]</a>	
Toronto Research Chemicals (LGC Standards)	Not explicitly stated	Supplied with a complete analytical data package.	<a href="#">[7]</a> <a href="#">[8]</a>

## Signaling Pathway of Palbociclib

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). In many cancer types, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is hyperactive, leading to uncontrolled cell proliferation.

Palbociclib's mechanism of action involves the inhibition of this pathway, resulting in cell cycle arrest at the G1/S checkpoint.



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Palbociclib's inhibition of the CDK4/6-Rb signaling pathway.

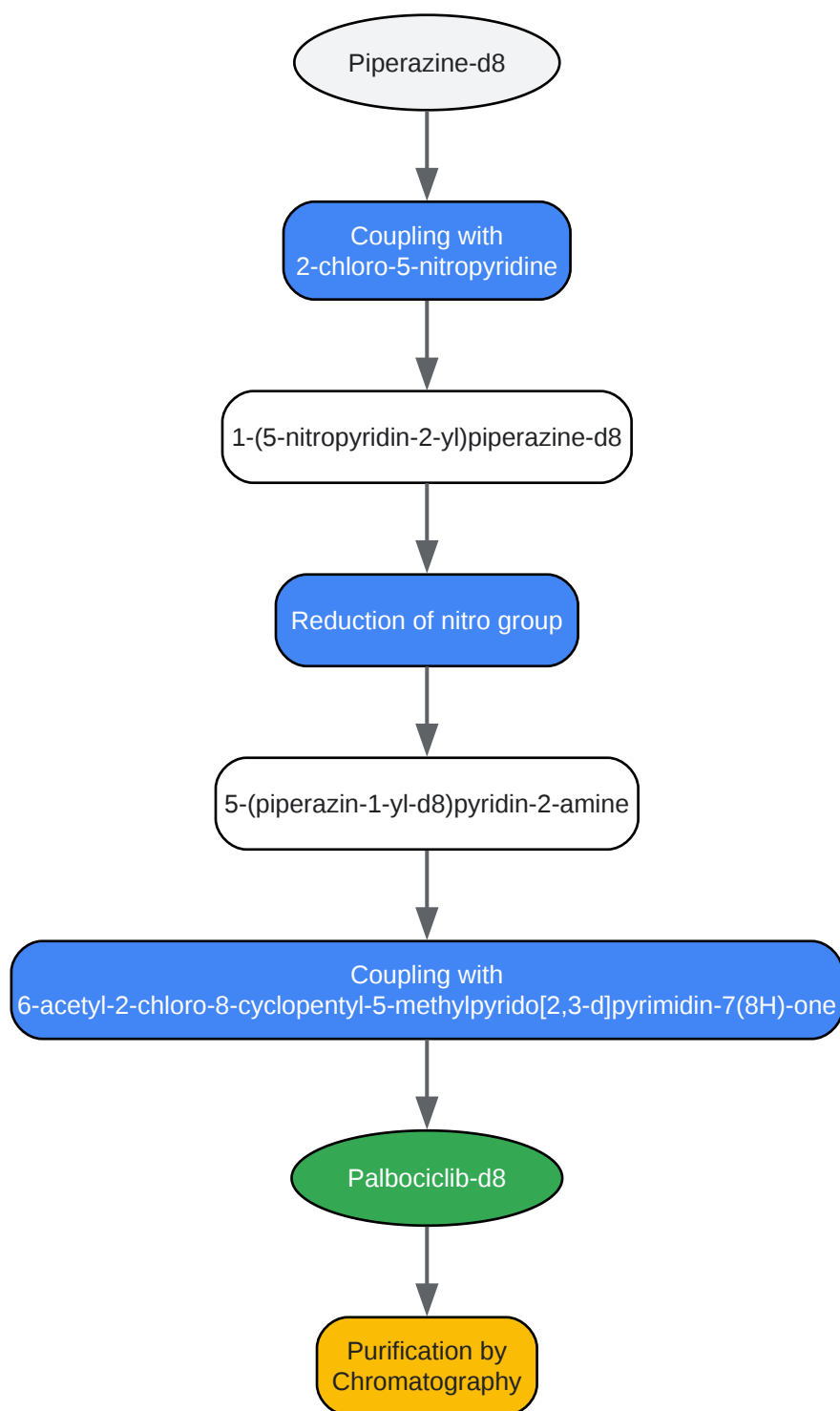
## Experimental Protocols

The following sections detail representative experimental protocols for the analysis of **Palbociclib-d8**, primarily in its role as an internal standard for the quantification of Palbociclib in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

## Synthesis of Palbociclib-d8

While specific, detailed synthesis protocols for **Palbociclib-d8** are not widely published, a plausible synthetic route can be inferred from the known synthesis of Palbociclib and general deuteration techniques. The deuterium atoms in **Palbociclib-d8** are located on the piperazine ring. Therefore, the synthesis would likely involve the use of a deuterated piperazine starting material, such as piperazine-d8. This deuterated intermediate would then be coupled with the appropriate pyridinyl and pyrimidinyl moieties through established synthetic routes for Palbociclib, such as those described in various patents and publications.<sup>[9][10]</sup>

A generalized workflow for the synthesis is depicted below:



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A plausible synthetic workflow for **Palbociclib-d8**.

# Quantification of Palbociclib in Human Plasma using LC-MS/MS with Palbociclib-d8 as Internal Standard

This protocol is a composite based on several published methods.[\[5\]](#)[\[11\]](#)

## 1. Sample Preparation (Protein Precipitation)

- To 100  $\mu$ L of human plasma in a microcentrifuge tube, add 300  $\mu$ L of acetonitrile containing **Palbociclib-d8** at a concentration of 10 ng/mL.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Inject an aliquot (e.g., 5-10  $\mu$ L) into the LC-MS/MS system.

## 2. Liquid Chromatography Conditions

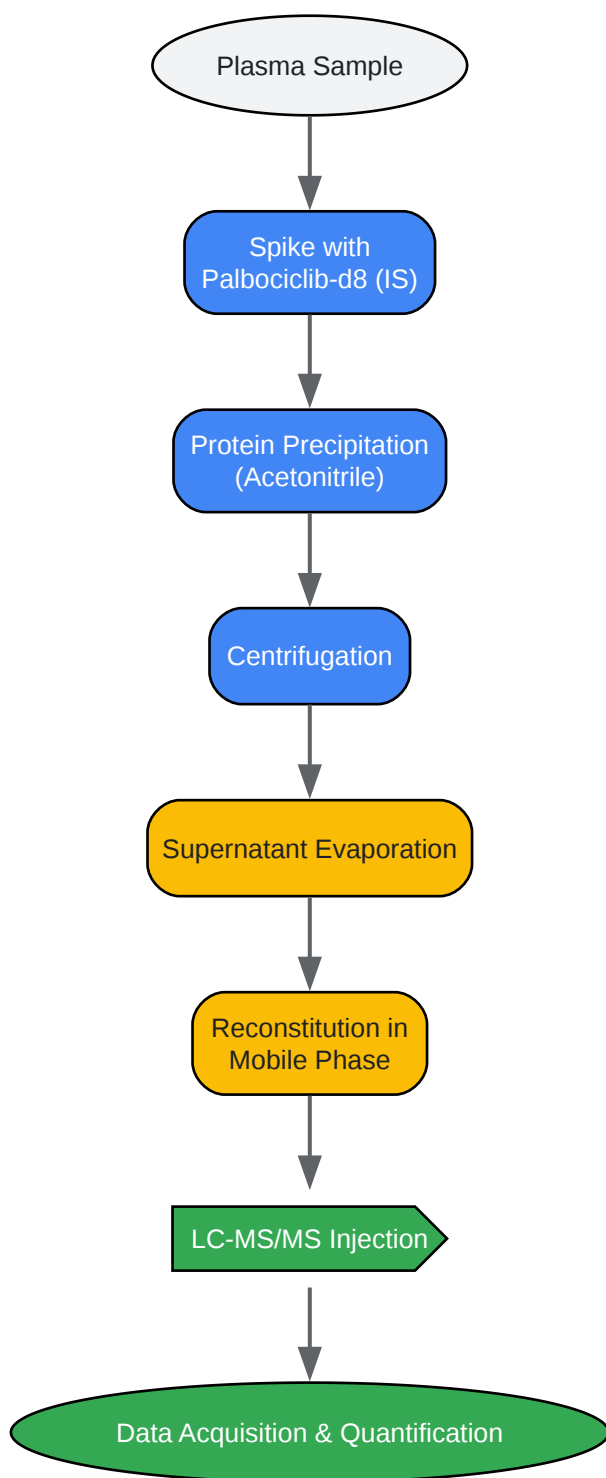
- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., Waters XBridge BEH C18, 2.5  $\mu$ m, 3.0 x 75 mm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:

- 0-1.0 min: 20% B
- 1.0-3.0 min: Ramp to 95% B
- 3.0-4.0 min: Hold at 95% B
- 4.0-4.1 min: Return to 20% B
- 4.1-6.0 min: Re-equilibrate at 20% B
- Column Temperature: 40°C.

### 3. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Palbociclib:  $m/z$  448.3 → 380.2
  - **Palbociclib-d8**:  $m/z$  456.3 → 388.2[11]
- Ion Source Parameters:
  - Capillary Voltage: 3.5 kV
  - Source Temperature: 150°C
  - Desolvation Temperature: 400°C
  - Cone Gas Flow: 50 L/hr
  - Desolvation Gas Flow: 800 L/hr
- Collision Energy: Optimized for each transition (typically 20-30 eV).

The workflow for this analytical method is illustrated below:



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LC-MS/MS analytical workflow for Palbociclib quantification.

## Conclusion



High-purity **Palbociclib-d8** is a critical tool for researchers and drug development professionals engaged in the study of Palbociclib. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. This guide provides a consolidated resource of commercially available sources, key quality attributes, and detailed analytical methodologies to support its effective implementation in a laboratory setting. The understanding of Palbociclib's mechanism of action, illustrated by its signaling pathway, further contextualizes its importance in cancer research.

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